molecular formula C17H15BrN2O2S B2385197 (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide CAS No. 865544-28-1

(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide

Cat. No.: B2385197
CAS No.: 865544-28-1
M. Wt: 391.28
InChI Key: ADXQDLGEFLIWFJ-HTXNQAPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of benzo[d]thiazol-2(3H)-one . Benzo[d]thiazol-2(3H)-one is a heterocyclic compound that has been used in the synthesis of various pharmaceutical compounds .

Mechanism of Action

The exact mechanism of action of (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). These enzymes are involved in the inflammatory response and have been implicated in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and anticancer properties, this compound has been found to have antioxidant activity and to modulate the immune response. This compound has also been shown to improve cognitive function in a mouse model of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide in lab experiments is its relatively simple synthesis method. However, one limitation is that this compound is not commercially available and must be synthesized in the lab. Another limitation is that the exact mechanism of action of this compound is not fully understood, which may make it difficult to design experiments to investigate its therapeutic potential.

Future Directions

There are several future directions for research on (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide. One area of focus could be on further investigating the mechanism of action of this compound and identifying its molecular targets. Another area of research could be on optimizing the synthesis method for this compound to make it more accessible for researchers. Additionally, this compound could be investigated for its potential use in treating other diseases, such as autoimmune disorders and cardiovascular disease.

Synthesis Methods

The synthesis of (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide involves the reaction of 6-bromo-3-ethylbenzo[d]thiazole-2(3H)-carboxylic acid with 3-methoxybenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain this compound in its pure form.

Scientific Research Applications

(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide has been shown to have potential therapeutic properties in various scientific research applications. One study found that this compound exhibited significant anti-inflammatory activity in a mouse model of acute lung injury. Another study showed that this compound had anticancer activity against human hepatocellular carcinoma cells. This compound has also been investigated for its potential use in treating neurodegenerative disorders such as Alzheimer's disease.

Properties

IUPAC Name

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2S/c1-3-20-14-8-7-12(18)10-15(14)23-17(20)19-16(21)11-5-4-6-13(9-11)22-2/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXQDLGEFLIWFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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